molecular formula C10H9FO B8399118 4-(3-Fluoro-phenyl)-but-3-en-2-one

4-(3-Fluoro-phenyl)-but-3-en-2-one

Cat. No.: B8399118
M. Wt: 164.18 g/mol
InChI Key: HMPIVEBXKYNVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-phenyl)-but-3-en-2-one is a fluorinated enone that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity . This compound is particularly useful for constructing more complex fluorinated aromatic systems. Its enone functional group is a versatile handle for various carbon-carbon bond-forming reactions, including Michael additions, making it a key precursor in the synthesis of diverse compound libraries for biological screening . Researchers utilize this chemical in the development of novel enzyme inhibitors and potential therapeutic agents, leveraging the fluorine atom to fine-tune electronic properties and enhance the catabolic stability of target molecules . It is an essential building block for probing protein-ligand interactions and for the synthesis of fluorinated phenylalanine analogs, which are critical for improving the properties of therapeutic peptides and proteins . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-(3-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3

InChI Key

HMPIVEBXKYNVET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Optical Properties

The electronic nature of substituents on the phenyl ring significantly influences the compound’s absorption and nonlinear optical (NLO) properties. Key comparisons include:

Compound Substituent UV-Vis λ_max (nm) NLO Susceptibility (Reχ³, esu) References
4-(4-Dimethylaminophenyl)-... 4-NMe₂ (electron-donating) 375 1.8 × 10⁻¹⁰
4-(4-Nitrophenyl)-... 4-NO₂ (electron-withdrawing) 323 1.5 × 10⁻¹⁰
4-(3-Fluorophenyl)-... 3-F (moderately electron-withdrawing) Not reported Not reported -

Key Findings :

  • Electron-donating groups (e.g., dimethylamino) induce a bathochromic shift in UV-Vis spectra due to enhanced conjugation, whereas electron-withdrawing groups (e.g., nitro) reduce λ_max .
  • The fluorine atom in 4-(3-fluorophenyl)-...

Key Insights :

  • Regulatory scrutiny increases with bulky or metabolically resistant groups (e.g., trimethylphenyl) .

Q & A

Q. What are the optimal synthetic routes for 4-(3-fluorophenyl)-but-3-en-2-one, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via a Wittig reaction between 3-fluorobenzaldehyde and acetylmethylene triphenylphosphorane under solvent-free conditions. Key parameters include temperature control (60–80°C) and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity. Challenges arise from the electron-withdrawing fluorine substituent, which may reduce reactivity; catalytic bases like KOtBu can enhance reaction efficiency .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 4-(3-fluorophenyl)-but-3-en-2-one?

  • NMR Spectroscopy: 1^1H NMR (δ 7.4–7.2 ppm for aromatic protons, δ 6.8 ppm for α,β-unsaturated ketone protons) and 13^{13}C NMR (δ 190–200 ppm for ketone carbonyl) confirm regiochemistry and conjugation.
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS detects impurities (<1%) and validates molecular ion peaks (e.g., m/z 192.1 [M+H]+^+) .

Q. What are the primary biological activities reported for this compound, and what experimental models are used to assess them?

Preliminary studies suggest inhibitory effects on fungal growth (e.g., Candida albicans MIC = 32 µg/mL) and modulation of melanogenesis pathways in B16F10 melanoma cells. Assays include tyrosinase activity measurements (spectrophotometric L-DOPA oxidation) and qPCR for melanogenic genes (TYR, TRP-1). Dose-dependent cytotoxicity thresholds (IC50_{50} > 100 µM in HEK293 cells) must be established to exclude non-specific effects .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

The meta-fluorine group induces electron withdrawal via inductive effects, lowering the HOMO energy of the phenyl ring (-8.7 eV, DFT calculations). This reduces nucleophilic aromatic substitution (NAS) feasibility but enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids). Solvent choice (e.g., DMF vs. THF) and ligand selection (e.g., XPhos) critically impact coupling efficiency .

Q. How can contradictory data on the compound’s biological activity (e.g., pro-melanogenic vs. cytotoxic effects) be resolved?

Contradictions often arise from cell-type specificity or assay conditions. For example, melanogenesis enhancement in B16F10 cells may occur at low concentrations (1–10 µM) via cAMP/PKA pathway activation, while cytotoxicity at higher doses (>50 µM) involves ROS generation. Mitigate discrepancies by:

  • Standardizing cell viability assays (MTT vs. resazurin).
  • Validating pathway-specific inhibitors (e.g., H89 for PKA).
  • Performing transcriptomic profiling to identify off-target effects .

Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?

Molecular docking (AutoDock Vina) against tyrosinase (PDB: 2Y9X) reveals hydrogen bonding between the ketone oxygen and His263. MD simulations (GROMACS) over 100 ns assess binding stability (RMSD < 2 Å). QSAR models incorporating Hammett σm_m values (fluorine: σ = 0.34) predict substituent effects on bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

The α,β-unsaturated ketone is prone to isomerization under heat or prolonged storage. Strategies include:

  • Low-temperature storage (-20°C in amber vials).
  • Use of radical inhibitors (e.g., BHT) during purification.
  • Catalytic asymmetric hydrogenation (Ru-BINAP complexes) to retain E/Z configuration .

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